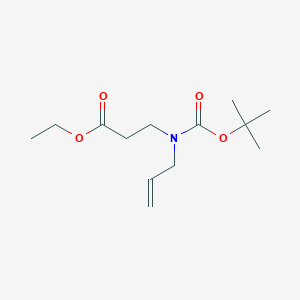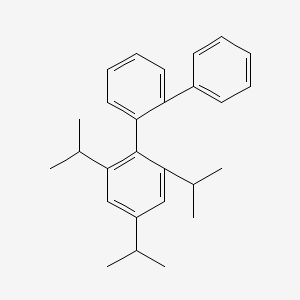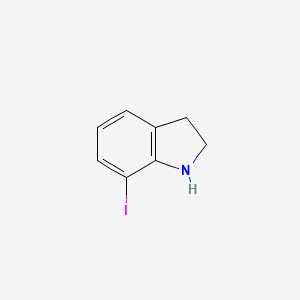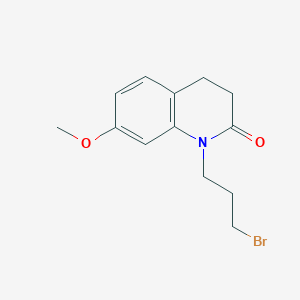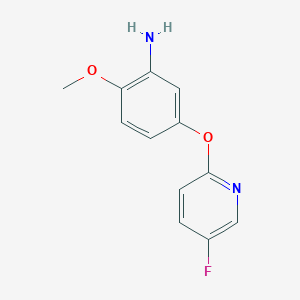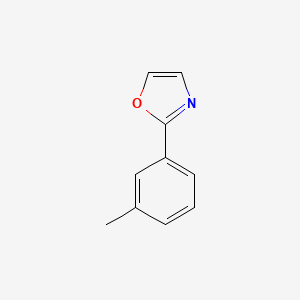
2-m-Tolyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-m-Tolyloxazole, also known as 2-(3-methylphenyl)-1,3-oxazole, is an organic compound belonging to the oxazole class. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is characterized by a benzene ring substituted with a methyl group at the meta position relative to the oxazole ring.
Synthetic Routes and Reaction Conditions:
Biltz Method: This involves the cyclodehydration of 2-aminophenyl ketones with acetic anhydride. The reaction typically requires heating under reflux conditions.
Hantzsch Oxazole Synthesis: This method uses β-ketoesters and amides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form oxazoles.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry to enhance efficiency and scalability. The choice of method depends on the desired purity and yield, with the Biltz method being favored for large-scale synthesis due to its simplicity and high yield.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often facilitated by Lewis acids like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: AlCl3, halogens (Cl2, Br2), Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
Applications De Recherche Scientifique
2-m-Tolyloxazole has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-m-Tolyloxazole exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved are subject to ongoing research and vary based on the biological context.
Comparaison Avec Des Composés Similaires
2-Phenyloxazole
2-(p-Tolyl)oxazole
2-(o-Tolyl)oxazole
2-(m-Tolyl)oxazole-4-carboxylic acid ethyl ester
Propriétés
Numéro CAS |
62882-05-7 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3 |
Clé InChI |
GOXBXKHYZYAKAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


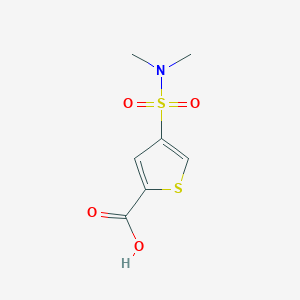
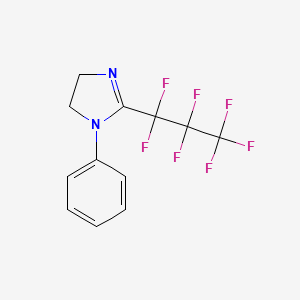
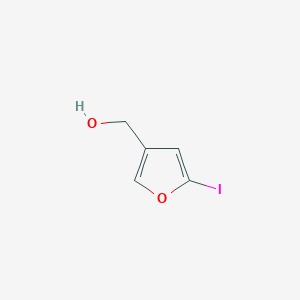
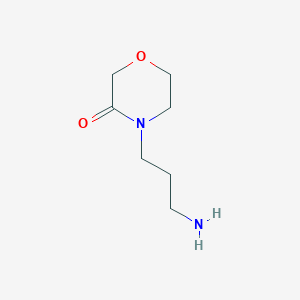
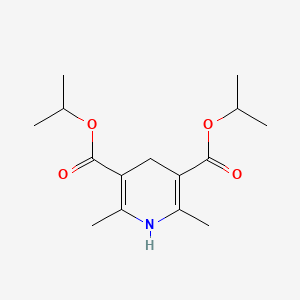
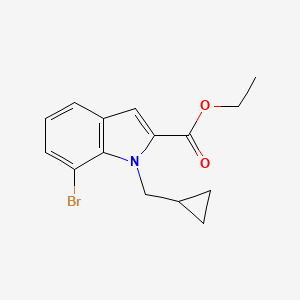
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
